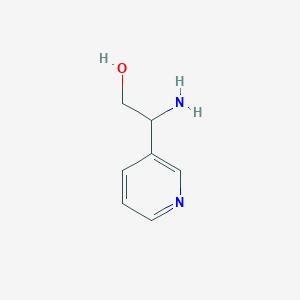

2-Amino-2-(pyridin-3-yl)ethanol

描述

Significance of Pyridine-Containing Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of functional molecules. nih.govnih.gov Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry. nih.gov Pyridine-containing compounds have demonstrated a vast range of biological activities, leading to their incorporation into numerous FDA-approved drugs for conditions spanning from cancer to central nervous system disorders. nih.govrsc.org

The versatility of the pyridine nucleus allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov This adaptability has made pyridine and its derivatives indispensable tools for chemists in the development of new therapeutic agents and functional materials. nih.govrsc.org

Table 1: Applications of Pyridine-Based Drugs

| Therapeutic Area | Example Drug(s) |

| Anticancer | Abiraterone nih.gov |

| Antimalarial | Enpiroline nih.gov |

| Antiulcer | Omeprazole nih.gov |

| Antitubercular | Isoniazid nih.gov |

Overview of Amino Alcohol Functionalities in Synthesis and Biological Systems

Amino alcohols are organic compounds that feature both an amine and a hydroxyl group. scbt.com This bifunctionality makes them highly versatile building blocks in organic synthesis. scbt.comum.edu.my They are crucial intermediates in the creation of complex molecules, including many pharmaceuticals and natural products. um.edu.my The presence of both a basic amino group and an acidic hydroxyl group allows these compounds to participate in a variety of chemical transformations and to interact with biological targets through multiple binding modes, such as hydrogen bonding. scbt.comum.edu.my

In asymmetric synthesis, chiral amino alcohols are widely used as catalysts and ligands to control the stereochemical outcome of reactions, leading to the production of enantiomerically pure compounds. um.edu.my This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be dependent on its specific three-dimensional structure.

Current Research Landscape of 2-Amino-2-(pyridin-3-yl)ethanol and Related Derivatives

The compound this compound, with the chemical formula C7H10N2O and a molecular weight of 138.17, is a specific example of a pyridine-based amino alcohol. sigmaaldrich.com While detailed research specifically on this compound is not extensively documented in publicly available literature, the broader class of pyridine-amino alcohol derivatives is an active area of investigation.

Research into related structures, such as 2-Amino-2-(pyridin-2-yl)ethanol, highlights their use as versatile intermediates in the synthesis of more complex organic molecules and functional materials. Derivatives of this class are being explored for their potential in medicinal chemistry, for instance, in the development of agents with antibacterial properties. nih.gov The synthesis of various pyridine-containing compounds, including those with amino and hydroxyl functionalities, is a continuous effort in the search for new bioactive molecules. researchgate.netekb.eg For example, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity. nih.gov

The general synthetic strategies often involve multi-step processes starting from commercially available pyridine derivatives. nih.govgoogle.com The exploration of these synthetic routes is crucial for accessing novel compounds for biological screening and materials science applications.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound, framed within the broader context of pyridine-based amino alcohols. The primary objectives are to:

Summarize the fundamental importance of pyridine scaffolds and amino alcohol functionalities in chemical sciences.

Present the known properties of this compound based on available data.

Discuss the general research landscape of related pyridine-based amino alcohol derivatives to infer the potential areas of interest for the title compound.

This review will adhere strictly to the outlined topics, providing a concise and scientifically grounded perspective on this compound and its chemical context.

Table 2: Chemical Identifiers for this compound

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBSTLCUXKGLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370376 | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-01-9 | |

| Record name | β-Amino-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 372144-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 2 Pyridin 3 Yl Ethanol

Synthetic Routes to 2-Amino-2-(pyridin-3-yl)ethanol

The synthesis of this compound is not a direct, one-step process but rather involves the strategic formation of precursors that already contain the core pyridyl and amino functionalities. The subsequent reduction of a nitrile or carboxyl group in these precursors would yield the final amino alcohol. The following sections focus on the established methodologies for synthesizing these crucial intermediates.

Strecker Reaction Approaches for α-Aminonitrile Precursors

The Strecker synthesis is a classic and versatile method for producing α-amino acids and their nitrile precursors from aldehydes or ketones. wikipedia.orgmedschoolcoach.com This reaction assembles the final product's backbone by combining an aldehyde, ammonia, and a cyanide source in a one-pot reaction, making it a highly efficient route. masterorganicchemistry.com The direct product of the Strecker reaction is an α-aminonitrile, which can then be reduced to afford a 1,2-amino alcohol like this compound. nrochemistry.com

The application of the Strecker reaction to synthesize the precursor for this compound begins with 3-Pyridinecarboxaldehyde. This reaction is a three-component condensation that forms 2-amino-2-(pyridin-3-yl)acetonitrile, the key α-aminonitrile intermediate. wikipedia.orgorganic-chemistry.org

The process involves the reaction of 3-Pyridinecarboxaldehyde with a source of ammonia, typically ammonium chloride (NH₄Cl), and a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). masterorganicchemistry.comnrochemistry.com The ammonium chloride serves a dual purpose: it provides ammonia (NH₃) in equilibrium and acts as a mild acid to catalyze the initial steps of the reaction. masterorganicchemistry.com The cyanide ion then acts as a nucleophile, adding to the electrophilic carbon of an imine intermediate to form the stable α-aminonitrile product. medschoolcoach.com

Table 1: Components in the Strecker Synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile

| Role | Compound Name | Chemical Formula |

| Aldehyde Substrate | 3-Pyridinecarboxaldehyde | C₆H₅NO |

| Amine Source | Ammonia (from NH₄Cl) | NH₃ |

| Cyanide Source | Potassium Cyanide | KCN |

| Intermediate | Pyridin-3-ylmethanimine | C₆H₆N₂ |

| Product | 2-amino-2-(pyridin-3-yl)acetonitrile | C₇H₇N₃ |

A critical step in the mechanism of the Strecker synthesis is the formation of a Schiff base, also known as an imine, as a transient intermediate. medschoolcoach.com This occurs through the condensation of the starting aldehyde, 3-Pyridinecarboxaldehyde, with ammonia. nih.gov

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. nih.govyoutube.com This is often acid-catalyzed, with the protonation of the carbonyl oxygen making the carbonyl carbon more electrophilic. medschoolcoach.commasterorganicchemistry.com The initial attack forms an unstable hemiaminal (or carbinolamine) intermediate. nih.gov This intermediate then undergoes dehydration, eliminating a molecule of water to form the C=N double bond characteristic of the Schiff base (in this case, pyridin-3-ylmethanimine). masterorganicchemistry.comnih.gov The resulting iminium ion is highly electrophilic and readily attacked by the cyanide nucleophile in the subsequent step of the Strecker synthesis. masterorganicchemistry.com

Cyanoacetylation Strategies for Aminopyridine Derivatives

Cyanoacetylation is a chemical reaction that introduces a cyanoacetyl group (–C(O)CH₂CN) onto a substrate. When applied to amine-containing molecules like aminopyridines, it proceeds via nucleophilic acyl substitution, forming an N-cyanoacetamide. This pathway creates a different class of precursor compared to the Strecker synthesis.

In this synthetic approach, Pyridin-3-ylamine serves as the nucleophile. The lone pair of electrons on the amino group attacks the electrophilic carbonyl carbon of a cyanoacetylating agent. researchgate.net This reaction results in the formation of 2-cyano-N-(pyridin-3-yl)acetamide. A variety of reagents can be used to deliver the cyanoacetyl group, each with different reactivity and reaction conditions. researchgate.net Common agents include cyanoacetic acid (activated by a coupling agent like DCC), cyanoacetyl chloride, and activated esters like 1-(cyanoacetyl)-3,5-dimethylpyrazole. researchgate.net The choice of agent can influence the reaction efficiency and the required conditions, such as the need for a base to neutralize acidic byproducts.

Table 2: Common Cyanoacetylating Agents

| Agent Name | Chemical Formula | Byproduct |

| Cyanoacetyl chloride | C₃H₂ClNO | HCl |

| Ethyl cyanoacetate | C₅H₇NO₂ | Ethanol |

| Cyanoacetic acid | C₃H₃NO₂ | H₂O |

| 1-(Cyanoacetyl)-3,5-dimethylpyrazole | C₈H₉N₃O | 3,5-Dimethylpyrazole |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a robust and versatile enzyme known for its ability to catalyze acylation reactions of amines. mdpi.comrsc.org CAL-B can be employed to catalyze the cyanoacetylation of Pyridin-3-ylamine.

In this process, the enzyme facilitates the transfer of the cyanoacetyl group from an acyl donor, such as isopropyl 2-cyanoacetate, to the amine. mdpi.com The reaction mechanism within the enzyme's active site involves the formation of a covalent acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of the amine. This enzymatic approach can offer high selectivity and operate under mild reaction conditions, minimizing side reactions and environmental impact. nih.govresearchgate.net The use of an immobilized enzyme like CAL-B also simplifies catalyst removal and recycling. mdpi.com

Table 3: Components for Enzymatic Cyanoacetylation

| Role | Component | Description |

| Biocatalyst | Lipase B from Candida antarctica (CAL-B) | Enzyme that catalyzes the acyl transfer. |

| Substrate | Pyridin-3-ylamine | The amine nucleophile to be acylated. |

| Acyl Donor | Isopropyl 2-cyanoacetate | A suitable ester that provides the cyanoacetyl group. mdpi.com |

| Solvent | Aprotic organic solvent (e.g., MTBE) | Provides a non-aqueous medium for the enzyme to function. |

| Product | 2-cyano-N-(pyridin-3-yl)acetamide | The resulting N-acylated aminopyridine. |

Chiral Synthesis of Enantiopure this compound and its Derivatives

The preparation of enantiopure this compound and its derivatives relies on various chiral synthesis strategies. These methods are designed to control the stereochemistry of the molecule, yielding a single enantiomer.

Asymmetric Synthesis Approaches for Chiral Amino Alcohols

Asymmetric synthesis provides a direct route to enantiomerically pure amino alcohols. frontiersin.org One notable approach is the catalytic asymmetric reduction of pyridine-based ketones, olefins, and imines. chim.it This method utilizes a chiral catalyst to stereoselectively reduce the substrate, leading to the desired chiral amino alcohol. chim.it For instance, the asymmetric hydrogenation of pyridyl ketones using a chiral rhodium catalyst has been demonstrated as an effective method. chim.it

Another powerful strategy is the catalytic asymmetric addition to carbon-nitrogen double bonds, such as the asymmetric pyridylation of imines. chim.it This approach allows for the construction of chiral pyridine (B92270) derivatives featuring an amino group. chim.it Additionally, the umpolung reaction of imines with enones, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, has been developed for the synthesis of chiral γ-amino ketones, which can be precursors to chiral amino alcohols. nih.gov

The Sharpless asymmetric aminohydroxylation of alkenes offers a direct pathway to enantioselective synthesis of β-amino alcohols. diva-portal.org This reaction, however, is most effective with α,β-unsaturated esters and phosphonates as substrates. diva-portal.org

| Approach | Substrate | Catalyst/Reagent | Product |

|---|---|---|---|

| Catalytic Asymmetric Reduction | Pyridyl Ketones, Olefins, Imines | Chiral Rhodium Catalyst | Chiral Amino Alcohols |

| Catalytic Asymmetric Addition | Imines | Chiral Rhodium Catalyst | Chiral Pyridine Derivatives |

| Umpolung Reaction | Imines and Enones | Cinchona Alkaloid-derived Catalyst | Chiral γ-Amino Ketones |

| Asymmetric Aminohydroxylation | Alkenes (α,β-unsaturated esters) | Sharpless Catalyst | β-Amino Alcohols |

Use of Chiral Glycidol Derivatives to Install Amino Alcohol Moiety

While not explicitly detailed in the provided context for this compound, the use of chiral glycidol derivatives is a well-established method for the synthesis of chiral amino alcohols. This approach involves the nucleophilic ring-opening of a chiral epoxide, such as a glycidol derivative, with an appropriate amine. The stereochemistry of the resulting amino alcohol is controlled by the chirality of the starting glycidol.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. nih.govlibretexts.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the reacted one. youtube.com

A classical and effective method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts with an optically pure acid. libretexts.orgrsc.org Commonly used resolving agents include L-(-)-tartaric acid and camphorsulfonic acid. rsc.orggoogle.com The reaction of a racemic amino alcohol with a single enantiomer of a chiral acid results in a mixture of two diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgrsc.org Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base. libretexts.org For example, the resolution of racemic albuterol has been achieved through the formation of diastereomeric salts with di-p-toluoyl-D-tartaric acid. researchgate.net

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach to obtaining enantiopure compounds. mdpi.comacs.org Lipases are commonly used enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols and amines. youtube.commdpi.com In a typical enzymatic kinetic resolution of a racemic amino alcohol, one enantiomer is selectively acylated by the enzyme, leaving the other enantiomer unreacted. youtube.com The acylated and unreacted enantiomers can then be separated. youtube.com A significant advantage of enzymatic methods is their high enantioselectivity, often exceeding 99% enantiomeric excess (ee). mdpi.com However, a limitation is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net To overcome this, dynamic kinetic resolution (DKR) can be employed, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, potentially leading to a 100% yield of the desired product. acs.orgresearchgate.net

| Method | Resolving Agent/Catalyst | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Optically Pure Acids (e.g., L-Tartaric Acid) | Differential Solubility of Diastereomers | Well-established, scalable | Requires stoichiometric resolving agent, may require multiple crystallizations |

| Enzymatic Kinetic Resolution | Enzymes (e.g., Lipases) | Enantioselective Enzymatic Reaction | High enantioselectivity, mild reaction conditions | Maximum 50% yield (without DKR), enzyme cost and stability |

Recent advancements in catalysis have led to the development of chirality-switchable catalysts for asymmetric kinetic resolution. These catalysts can be switched between their two enantiomeric forms, allowing for the selective production of either enantiomer of the target molecule from the same racemic starting material. While specific applications to this compound are not detailed, this technology represents a significant step forward in enantioselective synthesis.

Stereoselective Reductions of Precursors

The synthesis of enantiomerically pure this compound is most effectively achieved through the stereoselective reduction of prochiral precursors, primarily α-aminoketones or the corresponding ketimines. This approach is critical for accessing specific stereoisomers, which is often a requirement for pharmaceutical applications. The primary methods employed are catalytic asymmetric transfer hydrogenation and catalytic asymmetric hydrogenation.

Catalytic Asymmetric Transfer Hydrogenation (ATH) is a widely utilized method that employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral diamine or amino alcohol ligands have proven to be excellent catalyst precursors for the reduction of aromatic ketones, achieving high enantioselectivity. For the synthesis of chiral 1,2-amino alcohols, Ru-catalyzed ATH of unprotected α-ketoamines is a particularly facile and highly enantioselective one-step process.

Catalytic Asymmetric Hydrogenation (AH) involves the use of molecular hydrogen (H₂) as the reductant. This method also relies on chiral transition metal catalysts, such as Rhodium and Iridium complexes with chiral phosphine-oxazoline or diaminodiphosphine ligands. These systems are effective for the enantioselective hydrogenation of pyridyl ketones and ketoimines. A key challenge in the hydrogenation of pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the metal center, which can inhibit catalytic activity. This is often mitigated by careful selection of the catalyst and reaction conditions.

Below is a table summarizing representative catalytic systems used for the stereoselective reduction of pyridyl ketone and imine precursors.

| Catalyst System | Reductant | Substrate Type | Typical Enantiomeric Excess (ee) |

| trans-RuCl₂[(R)-xylBINAP][(R)-daipen] | H₂ | Pyridyl Ketones | High |

| [Rh(COD)binapine]BF₄ | H₂ | 2-Pyridine Ketones | Excellent |

| Iridium catalyst with spiro phosphine-oxazoline ligand | H₂ | Cyclic Pyridyl Imines | High |

| Chiral Ru(II) and Rh(I) complexes with PNNP-type ligands | Isopropanol | Aromatic Ketones | Up to 97% |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three primary functional groups: the primary amino group, the primary alcohol, and the pyridine ring. These groups can react independently or in concert to yield a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a potent nucleophile. It can participate in a variety of nucleophilic substitution reactions to form new carbon-nitrogen bonds. For instance, it can react with alkyl halides or other electrophilic carbon centers. A significant application of this reactivity is in nucleophilic aromatic substitution (SNAr) reactions. The amino group can displace a suitable leaving group, such as a halide, from an activated aromatic or heteroaromatic ring. For example, reaction with activated pyrimidines, such as 2,4-dichloropyrimidine derivatives, would lead to the substitution of one or both chlorine atoms, forming aminopyrimidine structures.

Condensation Reactions to Form Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of five-membered heterocyclic compounds through condensation reactions. A prominent example is the formation of oxazolidinones. This transformation can be achieved by reacting the amino alcohol with phosgene equivalents, such as diethyl carbonate or dimethyl carbonate, often under basic conditions or with microwave assistance to shorten reaction times. nih.gov The reaction proceeds via cyclization of an intermediate carbamate. wikipedia.org Another modern approach involves the direct condensation with carbon dioxide (CO₂) using specific catalysts like chlorostannoxanes. researchgate.net

These condensation reactions are stereospecific, meaning the stereochemistry of the amino alcohol is retained in the resulting oxazolidinone ring, making this a valuable pathway for creating chiral heterocyclic structures.

| Reagent | Conditions | Product |

| Diethyl Carbonate | NaOMe or K₂CO₃, Microwave | 5-(pyridin-3-yl)oxazolidin-2-one |

| Carbon Dioxide (CO₂) | 1,3-dichloro-1,1,3,3-tetraalkyldistannoxanes | 5-(pyridin-3-yl)oxazolidin-2-one |

| Phosgene or Triphosgene | Base | 5-(pyridin-3-yl)oxazolidin-2-one |

Oxidation and Reduction Pathways

Oxidation: The functional groups of this compound can be selectively oxidized. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and conditions used. The primary amine can be oxidized by flavoproteins, for example, which typically involves the oxidation of the C-N single bond to a C=N double bond (imine), followed by hydrolysis. nih.gov More aggressive oxidation, such as with hydroxyl radicals, can lead to the mineralization of the nitrogen group, potentially forming ammonia or nitrates depending on the oxidation state of the adjacent carbon atom. nih.gov

Reduction: The pyridine ring is aromatic and generally resistant to reduction. However, under specific catalytic hydrogenation conditions, the ring can be reduced to a piperidine. This typically requires heterogeneous catalysts like Rhodium oxide (Rh₂O₃) or Platinum oxide (PtO₂) under hydrogen pressure. rsc.orgresearchgate.net The presence of the alcohol functional group can influence the reaction, sometimes leading to lower yields due to potential coordination with the catalyst. rsc.org Complete reduction of the pyridine ring in this compound would yield 2-Amino-2-(piperidin-3-yl)ethanol.

Formation of Metal Complexes as Ligands

The presence of multiple donor atoms—the pyridine nitrogen (a soft donor), the amino nitrogen (a hard donor), and the alcohol oxygen (a hard donor)—makes this compound an excellent chelating ligand for a variety of metal ions. Upon deprotonation of the alcohol, it functions as a bidentate amino-alcoholato ligand, forming a stable five-membered chelate ring with a metal center via the Namino and Oalkoxide atoms. d-nb.info This coordination behavior is crucial in the formation of stable metal complexes.

This compound and analogous pyridinyl alcohol ligands readily form stable complexes with transition metals such as copper(II) and cadmium(II).

Copper(II) Complexes: Pyridinyl alcohol ligands coordinate with Cu(II) ions in a bidentate fashion through the nitrogen and deprotonated oxygen atoms. d-nb.info The resulting complexes can be mononuclear or form more complex structures, such as dinuclear or tetranuclear species, where the alkoxide oxygen atoms act as bridging ligands between two copper centers. researchgate.net These Cu(II) complexes often exhibit square-planar or distorted square-pyramidal coordination geometries and have applications in catalysis. d-nb.info

Cadmium(II) Complexes: Cadmium(II) also forms coordination polymers and discrete complexes with pyridine-containing ligands. rsc.org With ligands possessing multiple donor sites like this compound, Cd(II) can be coordinated by the amino, hydroxyl, and pyridine functionalities, leading to structurally diverse compounds. The specific coordination mode depends on the reaction conditions, stoichiometry, and the presence of other co-ligands.

Ligand Donor Properties (e.g., N, O-donor)

The molecular structure of this compound, featuring a pyridine ring and an aminoethanol side chain, inherently provides two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the aminoethanol group. This arrangement allows it to function as a potential N,O-donor ligand in coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively detailed in available literature, the behavior of structurally similar compounds provides significant insight into its expected ligand properties.

A closely related isomer, 2-[(pyridin-3-ylmethyl)amino]ethanol (PMAE), has been shown to form one-dimensional coordination polymers with copper(II) nitrate. epa.gov In these complexes, PMAE demonstrates its versatility as a ligand. In one such polymer, [Cu(II)(L)(NO3)2]n, the pyridine group of one PMAE molecule coordinates to a copper(II) ion, while its aminoethanol group coordinates to an adjacent copper(II) ion, creating a chain structure. epa.gov In a different complex, {[Cu(II)(L-H)(NO3)]·2H2O}2n, the oxygen atom of the deprotonated ethoxide group bridges two copper(II) ions, forming a dinuclear unit. epa.gov These units are then linked into a one-dimensional polymer by the coordination of the pyridine group from a PMAE in one dinuclear unit to a copper ion in another. epa.gov This demonstrates the capacity of the pyridine nitrogen and the ethanol oxygen to act as donor atoms.

Reaction Optimization and Process Development

The optimization of synthetic routes to produce this compound with high yield and purity is a critical aspect of process chemistry. While detailed optimization studies specifically for this compound are limited, research on analogous structures, such as 2-[Methyl(pyridin-2-yl)amino]ethanol, offers a valuable framework for understanding the key parameters involved in process development.

Influence of Reaction Conditions (Solvent, Temperature, Catalysts)

Reaction conditions play a pivotal role in determining the rate, yield, and purity of the product. Temperature is a particularly critical parameter. In studies on the synthesis of the related compound 2-[Methyl(pyridin-2-yl)amino]ethanol, the effect of temperature has been investigated in both traditional batch processes and modern flow synthesis systems. researchgate.netscribd.com

In a batch process for synthesizing 2-[Methyl(pyridin-2-yl)amino]ethanol, reactions were conducted at 120 °C and 140 °C without a solvent. researchgate.net Increasing the temperature generally leads to a higher reaction rate. This trend is also observed in continuous-flow microreactor systems, where temperatures ranging from 120 °C to 160 °C were studied. researchgate.net The higher temperatures in the flow system allowed for significantly reduced reaction times while achieving high yields. researchgate.net

| Process Type | Temperature (°C) | Key Observation | Source |

|---|---|---|---|

| Batch | 120 | Baseline temperature for batch synthesis. | researchgate.net |

| Batch | 140 | Increased reaction rate compared to 120 °C. | researchgate.net |

| Continuous Flow | 120 - 160 | Higher temperatures lead to significantly faster reactions and higher throughput. | researchgate.net |

| Compound | Process Type | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Intermediate I3 | Batch | 60 | 73.3 | researchgate.net |

| 2-[Methyl(pyridin-2-yl)amino]ethanol | Continuous Flow | 160 | 61.8 | researchgate.net |

| Intermediate I1 | Continuous Flow | 25 | 28.0 | researchgate.net |

| Intermediate I4 | Continuous Flow | 120 | 32.0 | researchgate.net |

Purity Optimization via Chromatographic and Recrystallization Techniques

Achieving high purity is essential, particularly for pharmaceutical applications. Chromatographic and recrystallization techniques are standard methods for purifying final products and intermediates. For aminopyridine derivatives, cation-exchange chromatography has been shown to be an effective purification method. nih.gov This technique is particularly useful for removing excess reagents, such as 2-aminopyridine, from reaction mixtures. nih.gov

A reported method involves using a Dowex 50X8 column (in its NH₄⁺-form) and eluting with a 20 mM ammonium acetate buffer (pH 8.5). nih.gov This approach is efficient, requiring only about 10 minutes for a sample, and is scalable for larger quantities of pyridylaminated derivatives. nih.gov While specific recrystallization protocols for this compound are not detailed in the searched literature, this technique remains a fundamental tool for purifying solid compounds, relying on the differential solubility of the compound and impurities in a chosen solvent system.

Flow Synthesis Methodologies

Modern synthetic chemistry is increasingly adopting flow synthesis, particularly using microreactor technology, to achieve safer, more efficient, and scalable production compared to traditional batch methods. researchgate.net The synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol has been successfully transposed from a batch process to a continuous flow system, highlighting the advantages of this technology. scribd.comconsensus.app

Using a microreactor, the production of this compound was significantly intensified. Under optimal conditions, a single microreactor operating at 160 °C was able to produce the equivalent of more than five batch reactors running at 120 °C. researchgate.net This demonstrates a substantial improvement in space-time yield. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and potentially higher selectivity. The application of such methodologies to the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a precursor to a tyrosine kinase inhibitor, further underscores the utility of flow synthesis for complex pyridine derivatives, achieving a 48% yield while overcoming solubility issues of intermediates. uc.pt These examples strongly suggest that flow synthesis would be a highly effective methodology for the production of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR and ¹³C NMR of 2-Amino-2-(pyridin-3-yl)ethanol, including chemical shifts and coupling patterns, have not been reported. Consequently, a full analysis of its proton and carbon environments is not possible at this time.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

Specific chemical shifts (δ) and coupling constants (J) for the protons within the this compound molecule are not documented. This information is crucial for assigning protons to their respective positions on the ethanol chain and the pyridine (B92270) ring, and for understanding the electronic environment and connectivity of the molecule.

¹³C NMR Spectral Analysis: Characteristic Carbon Resonances

The characteristic chemical shifts for the carbon atoms in this compound are also unavailable. A ¹³C NMR spectrum would provide essential information on the number and types of carbon environments, including those of the pyridine ring, the chiral center, and the ethanol backbone.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There is no information available regarding the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These advanced techniques are instrumental in confirming the connectivity and spatial relationships between protons and carbons within a molecule.

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of Amino, Hydroxyl, and Pyridine Moieties

While general characteristic vibrational frequencies for amino, hydroxyl, and pyridine functional groups are known, specific experimental IR absorption data for this compound has not been published. An experimental IR spectrum would be necessary to identify the precise wavenumbers of the N-H, O-H, C-N, C-O, and pyridine ring stretching and bending vibrations for this particular compound.

Mass Spectrometry (MS) Techniques

Information on the mass spectrometry analysis of this compound, including its fragmentation pattern, is not available. Mass spectrometry data would be vital for determining the compound's molecular weight and for deducing its structural components based on the fragmentation ions observed.

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction analysis of "this compound" would determine the precise spatial coordinates of every non-hydrogen atom. From this data, key geometric parameters can be accurately calculated.

Bond Lengths: The analysis would confirm expected bond lengths, such as C-C, C-N, C-O, and those within the aromatic pyridine ring.

Bond Angles: The tetrahedral geometry around the chiral carbon atom and the planar geometry of the pyridine ring would be precisely defined.

Torsion Angles: These angles describe the conformation of the flexible ethanolamine side chain relative to the rigid pyridine ring, revealing the preferred spatial arrangement of the functional groups.

This level of structural detail is crucial for understanding the molecule's stereochemistry and its potential interactions with biological targets. nih.govresearchgate.net

The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the pyridine nitrogen, amino nitrogen, and hydroxyl oxygen atoms can all act as hydrogen bond acceptors. mdpi.com This functionality allows for the formation of extensive and robust hydrogen bonding networks that define the crystal structure. mdpi.com

Potential hydrogen bonds include:

N-H...N: The amino group of one molecule can donate a hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule.

N-H...O: The amino group can donate a hydrogen to the hydroxyl oxygen of a neighboring molecule.

O-H...N: The hydroxyl group is a strong hydrogen bond donor and can interact with either the pyridine nitrogen or the amino nitrogen of another molecule.

O-H...O: The hydroxyl group of one molecule can donate a hydrogen to the hydroxyl oxygen of another, forming chains or dimeric motifs.

The precise geometry (donor-acceptor distance and angle) of these hydrogen bonds can be determined from the crystallographic data, providing a detailed understanding of the supramolecular assembly in the solid state. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To quantify the various intermolecular interactions within the crystal lattice of a molecule, Hirshfeld surface analysis is a powerful computational tool. This method maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Below is a representative data table illustrating the typical percentage contributions of various intermolecular contacts for a similar aminopyridine derivative, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 46.1% |

| N···H/H···N | 20.4% |

| C···H/H···C | 17.4% |

| C···C | 6.9% |

| N···C/C···N | 3.8% |

| N···N | 2.7% |

Note: Data is illustrative and based on a comparable aminopyridine structure. nih.gov

Polymorphism and Solid-State Stability

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. mdpi.com The formation of a particular polymorph is often dependent on experimental conditions such as solvent, temperature, and rate of crystallization.

The solid-state stability of a compound like this compound is crucial, particularly in pharmaceutical contexts. One polymorph may be thermodynamically more stable than others, meaning metastable forms may convert to the more stable form over time, potentially altering the compound's properties. mdpi.com The stability of different forms, including anhydrous crystals and hydrates, can be influenced by environmental factors like humidity and temperature. mdpi.com

Optical Rotation and Chiroptical Spectroscopy

As a chiral molecule, this compound exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Measurement of Enantiomeric Purity

Optical rotation is the rotation of the plane of polarized light when it passes through a solution of a chiral compound. libretexts.org Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. libretexts.org The specific rotation [α] is a characteristic physical property of a chiral compound. libretexts.org

The enantiomeric excess (e.e.), which measures the purity of a chiral sample, can be determined from its observed optical rotation. It is defined as the absolute difference between the mole fractions of the two enantiomers. The e.e. is equivalent to the optical purity and can be calculated using the following formula: masterorganicchemistry.com

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100%

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture, which contains equal amounts of both enantiomers, has an observed rotation of 0° and therefore an e.e. of 0%. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional structure of molecules, providing information about the absolute configuration and conformation of chiral centers. nih.govnih.gov

The CD spectrum is a plot of this differential absorption versus wavelength. It provides a unique spectral fingerprint for each enantiomer, with mirror-image spectra for the two enantiomers of a compound. researchgate.net For amino acids and related compounds, CD spectra can reveal details about the electronic transitions within the molecule's chromophores, which are influenced by the chiral environment. nih.govmdpi.com The shape and sign (positive or negative) of the CD bands are directly related to the spatial arrangement of atoms, making it a powerful tool for conformational analysis. nih.gov

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for determining the chemical purity and enantiomeric excess of chiral compounds. nih.govresearchgate.net

To separate enantiomers, a chiral stationary phase (CSP) is typically employed. The CSP creates a chiral environment within the chromatography column, leading to differential interactions (e.g., through hydrogen bonding, dipole-dipole interactions, or steric hindrance) with the two enantiomers. This difference in interaction strength results in different retention times for each enantiomer, allowing them to be separated and quantified. nih.gov

The enantiomeric excess can be calculated directly from the peak areas of the two enantiomers in the chromatogram:

% e.e. = (|Area1 - Area2| / (Area1 + Area2)) x 100%

Derivatization of the amino acid with a suitable reagent is often performed before analysis to improve volatility (for GC) or detection sensitivity (for HPLC). nih.govresearchgate.net These methods provide high accuracy and precision for the determination of enantiomeric purity. nih.gov

Below is a table summarizing typical parameters for the chiral HPLC analysis of amino acids.

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., cyclodextrin-based) |

| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile) and buffers |

| Detection | UV or Fluorescence Detector (often after derivatization) |

| Output | Chromatogram with separated peaks for each enantiomer |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for both purity assessment and the challenging task of separating its enantiomeric forms. nih.gov The versatility of HPLC is enhanced through the use of specialized columns and derivatization techniques to improve separation and detection. nih.gov

As this compound is a chiral compound, separating its enantiomers is crucial for pharmacological and stereospecific synthesis studies. This is effectively achieved using HPLC with Chiral Stationary Phases (CSPs). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Several types of CSPs have proven effective for the resolution of amino alcohols and related chiral compounds:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenyl carbamate), are widely used. nih.gov They offer broad applicability and can separate a wide range of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov

Crown Ether-based CSPs: These are particularly effective for separating compounds containing primary amino groups. ankara.edu.tr111.68.96 The chiral crown ether can form inclusion complexes with the protonated amino group of the analyte, and the stability of these complexes differs between enantiomers, enabling separation. ankara.edu.tr

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. nih.gov They are designed with electron-donating or electron-accepting aromatic rings to interact with the analyte.

Macrocyclic Antibiotic CSPs: Teicoplanin-based phases, for example, have been used to separate the enantiomers of amino acids like proline and histidine. ankara.edu.tr Their complex structures provide multiple chiral centers and functional groups for stereoselective interactions.

Table 1: Chiral Stationary Phases (CSPs) Applicable for Enantiomeric Separation

| CSP Type | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|

| Polysaccharide-based | Hydrogen bonding, π-π interactions, steric hindrance | Wide range of racemates, including amino alcohols | nih.gov |

| Crown Ether-based | Host-guest complexation with primary amino groups | Amino acids, primary amines | ankara.edu.tr111.68.96 |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, amino acid derivatives | nih.gov |

| Macrocyclic Antibiotic | Complex stereoselective interactions (H-bonding, ionic) | Amino acids, peptides | ankara.edu.tr |

To improve the chromatographic properties and detection sensitivity of this compound, pre-column derivatization is often employed. nih.govmdpi.com This process involves reacting the analyte with a derivatizing agent to attach a chromophoric or fluorophoric tag, making it more easily detectable by UV or fluorescence detectors. mdpi.comcreative-proteomics.com This is particularly useful for compounds that lack a strong native chromophore.

Common derivatization reagents for primary amines include:

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amino groups to form stable phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. creative-proteomics.comfujifilm.com The process involves mixing the sample with a solution of PITC in the presence of a base like triethylamine. fujifilm.com

9-Fluorenyl methyl chloroformate (FMOC-Cl): This reagent reacts rapidly with amino groups to yield highly fluorescent derivatives, allowing for sensitive detection. creative-proteomics.com The resulting product is stable, though the reagent itself can hydrolyze to a fluorescent byproduct. creative-proteomics.com

O-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amino groups to form intensely fluorescent isoindole derivatives. mdpi.com This method is fast and sensitive but the derivatives can sometimes be unstable. mdpi.com

2,4-Dinitrofluorobenzene (DNFB): Known as Sanger's reagent, DNFB reacts with primary and secondary amino groups under controlled conditions to form stable, UV-active derivatives. creative-proteomics.com

Table 2: Pre-column Derivatization Reagents for HPLC Analysis

| Reagent | Abbreviation | Target Group | Detection Method | Key Characteristics |

|---|---|---|---|---|

| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV | Forms stable derivatives; sample preparation can be intricate. creative-proteomics.comfujifilm.com |

| 9-Fluorenyl methyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Rapid reaction, stable product; reagent can cause interference. creative-proteomics.com |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | High sensitivity, fast reaction; derivatives may be unstable. mdpi.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV | Simple derivatization, excellent stability. creative-proteomics.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, assessing compound purity, and identifying components of a mixture by comparing their retention factors (Rf) to known standards. crsubscription.comifsc.edu.br

The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). ifsc.edu.br For amino acids and related compounds, common systems are employed:

Stationary Phase: Silica gel 'G' plates are frequently used. orientjchem.orgresearchgate.net The polar silica gel interacts with the polar functional groups of the analyte. ifsc.edu.br

Mobile Phase: A mixture of solvents is chosen to achieve optimal separation. A common mobile phase for amino acids is a mixture of n-propanol and water (e.g., 70:30 v/v). orientjchem.orgresearchgate.net

Detection: Since this compound is colorless, a visualization reagent is required. ifsc.edu.br Spraying the dried TLC plate with a ninhydrin solution followed by heating is a standard method for detecting primary and secondary amino groups, which typically yields purple or yellow spots. crsubscription.comifsc.edu.br Other reagents, such as a combination of 4-dimethylaminobenzaldehyde and isatin, can be used to produce a variety of distinguishable colors for different amino compounds. orientjchem.orgorientjchem.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. ifsc.edu.br

Table 3: Typical TLC System for Amino Compound Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | Solid adsorbent coated on a plate | Silica Gel G | orientjchem.orgresearchgate.net |

| Mobile Phase | Solvent system that moves up the plate | n-propanol : water (70:30, v/v) | orientjchem.orgresearchgate.net |

| Application | Spotting the sample on the baseline | 1-5 µL of sample solution | orientjchem.org |

| Detection/Visualization | Reagent used to make spots visible | Ninhydrin spray followed by heating | crsubscription.comifsc.edu.br |

| Quantification | Calculation of retention factor | Rf = (Distance traveled by spot) / (Distance traveled by solvent) | ifsc.edu.br |

Medicinal Chemistry and Biological Activity Investigations

Exploration of Pharmacological Activities

Anticancer Activity

Derivatives of 2-Amino-2-(pyridin-3-yl)ethanol have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown significant in vitro cytotoxic activities. uomanara.edu.iq One study reported that these compounds exhibited potent cytotoxic effects, particularly against the prostate cancer (PC3) cell line, with IC50 values ranging from 0.1 to 0.85 μM, which is considerably lower than the reference drug 5-fluorouracil (IC50 7.49 μM). uomanara.edu.iq The antiproliferative activity of these pyridine (B92270) derivatives is attributed to the presence of an aryl hydrophobic group and cyano and amino groups, which enhance binding to target sites. uomanara.edu.iq

Similarly, spiro-pyridine derivatives have also been identified as having promising anticancer potential. nih.gov Specifically, certain 1′H-spiro-indoline-3,4′-pyridine derivatives showed high activity against HepG-2 and Caco-2 cell lines, with IC50 values lower than 10 μM for HepG-2 and ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM for the Caco-2 cell line. nih.gov The presence of a cyano group at the C3 position of the pyridine ring in some of these derivatives enhanced their antiproliferative activity against the Caco-2 cell line. nih.gov

Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related, have shown potent anti-proliferative activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. nih.gov The cytotoxic effect of this class of compounds is thought to be due to the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme, which is often upregulated in various cancers. nih.gov

Another study on novel polyfunctional pyridines revealed that certain 2-oxo(imino)-3-pyridinecarbonitriles displayed significant growth inhibitory ability and selectivity towards the breast cancer cell line MCF7. jst.go.jp For example, compounds 8, 16, and 19 had LC50 values of 19.15, 17.34, and 14.70 µM, respectively, against MCF7 cells. jst.go.jp

The table below summarizes the cytotoxic activity of various pyridine derivatives against different cancer cell lines.

| Compound Type | Cancer Cell Line | IC50/LC50 (µM) | Reference |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate cancer (PC3) | 0.1 - 0.85 | uomanara.edu.iq |

| Spiro-pyridine derivatives | Colon carcinoma (Caco-2) | 7.83 ± 0.50 - 13.61 ± 1.20 | nih.gov |

| Spiro-pyridine derivatives | Hepatocellular carcinoma (HepG-2) | < 10 | nih.gov |

| 2-oxo(imino)-3-pyridinecarbonitriles | Breast adenocarcinoma (MCF7) | 14.70 - 19.15 | jst.go.jp |

Recent research has explored the ability of pyridine-containing compounds to induce non-apoptotic forms of cell death, such as methuosis. Methuosis is a type of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm. researchgate.net

One study reported on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives that were synthesized and evaluated for their ability to induce vacuole formation. researchgate.net Several of these derivatives, including compounds 12c, 12g, 12i, 12n, and 12A, exhibited excellent vacuole-inducing activity. researchgate.net Notably, compound 12A was found to effectively induce methuosis in tested cancer cells but not in normal human cells. researchgate.net The vacuoles induced by this compound were confirmed to be derived from macropinosomes rather than autophagosomes. researchgate.net

Another compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), has been shown to induce methuosis in glioblastoma and other cancer cell lines. mdpi.com The mechanism of action for MOMIPP involves the modulation of the MAPK/Jun N-Terminal Kinase (JNK) signaling pathway. mdpi.com

While direct studies on this compound itself inducing methuosis are limited, the activity of these related pyridine derivatives suggests that this scaffold is a promising starting point for the development of novel anticancer agents that function through this unique cell death pathway.

Neurological Activity (e.g., Muscarinic Receptor Modulation, Alzheimer's Disease)

The pyridine scaffold is a key feature in compounds with neurological activity, including the modulation of muscarinic acetylcholine receptors, which are implicated in cognitive function and are therapeutic targets for neurological disorders like Alzheimer's disease. nih.gov

Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide have been developed as selective M4 positive allosteric modulators (PAMs). nih.gov One such compound, ML253, demonstrated nanomolar potency at both human (EC50 = 56 nM) and rat (EC50 = 176 nM) M4 receptors. nih.gov Positive allosteric modulators enhance the effect of the natural ligand, acetylcholine, and represent a promising therapeutic strategy for schizophrenia, as M1 and M4 receptor levels are often reduced in the brains of patients. nih.gov

In the context of Alzheimer's disease, a pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has been shown to inhibit the aggregation of amyloid β-peptide (Aβ), a key pathological hallmark of the disease. nih.gov Both in vitro and in vivo studies demonstrated that PAT could counteract Aβ toxicity and improve cognitive functions in a mouse model of Alzheimer's disease, making it a potential lead compound for anti-AD drugs. nih.gov

Furthermore, chronic ethanol consumption is a known risk factor for the progression of Alzheimer's disease. nih.gov Studies in APP/PS1 transgenic mice, a model for Alzheimer's, have shown that chronic intermittent ethanol exposure exacerbates memory deficits and increases Aβ plaque burden in the brain. nih.govbiorxiv.org This highlights the complex interplay between environmental factors and the neurological pathways targeted by pyridine-based compounds.

Anti-inflammatory Properties

While direct evidence for the anti-inflammatory properties of this compound is not extensively documented in the provided context, the broader class of pyridine derivatives has been investigated for such activities. The general mechanisms of inflammation are often intertwined with the signaling pathways that are modulated by these compounds in other therapeutic areas, such as cancer and neurological disorders. For instance, kinase pathways, which are targets for some pyridine derivatives, play crucial roles in mediating inflammatory responses.

Kinase Inhibition (e.g., CDK Inhibitors, c-MET, ALK)

The 2-aminopyridine moiety is a critical pharmacophore in a multitude of kinase inhibitors, demonstrating its versatility in targeting these key enzymes involved in cell signaling and proliferation. wikipedia.org

CDK Inhibitors: Pyridine derivatives have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov For example, imidazo[1,2-a]pyridine derivatives have been synthesized as potent CDK2 inhibitors and have shown anti-carcinogenic activity against breast cancer cells. uomanara.edu.iq Molecular modeling studies have shown that 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives can fit well into the CDK2 active site, suggesting their anticancer activity is mediated through CDK2 inhibition. uomanara.edu.iq Third-generation CDK inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which are approved for cancer therapy, also feature a 2-aminopyridine core structure. nih.govresearchgate.net

c-MET Inhibitors: The c-Met receptor tyrosine kinase is another important target in cancer therapy, and several inhibitors incorporate a 2-aminopyridine group. wikipedia.org Crizotinib, a potent c-Met inhibitor, utilizes this scaffold to bind to the kinase hinge region. wikipedia.orgnih.gov The development of selective, ATP-competitive small molecule inhibitors of c-Met kinase has shown promise in inhibiting c-Met-dependent cancer phenotypes in vitro and has demonstrated cytoreductive antitumor activity in vivo. nih.gov

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that is a therapeutic target in certain cancers, particularly non-small cell lung cancer (NSCLC). nih.gov Crizotinib is also a potent ALK inhibitor. mdpi.com Second-generation ALK inhibitors, such as ceritinib and alectinib, have been developed to overcome resistance to first-generation inhibitors. nih.gov These inhibitors also often feature pyridine-based scaffolds.

The table below provides examples of kinase inhibitors containing a pyridine moiety and their primary targets.

| Inhibitor Class | Example(s) | Primary Kinase Target(s) |

| CDK Inhibitors | Palbociclib, Ribociclib, Abemaciclib | CDK4, CDK6 |

| c-MET Inhibitors | Crizotinib | c-MET, ALK, ROS1 |

| ALK Inhibitors | Crizotinib, Ceritinib, Alectinib | ALK |

Mechanism of Action Studies

The mechanism of action for compounds containing the this compound scaffold and its derivatives is diverse and target-specific.

In the context of anticancer activity, the primary mechanisms involve the inhibition of key enzymes and the induction of specific cell death pathways. As discussed, many pyridine derivatives function as kinase inhibitors, competing with ATP for binding to the active site of kinases like CDK2, c-MET, and ALK. uomanara.edu.iqwikipedia.orgnih.gov This inhibition disrupts downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. wikipedia.org For instance, the inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from dividing. nih.gov

Beyond kinase inhibition, some pyridine derivatives induce apoptosis, a form of programmed cell death, through caspase-3 dependent pathways. This involves the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome-c and the activation of executioner caspases. As previously mentioned, a more unique mechanism of action is the induction of methuosis, a non-apoptotic form of cell death characterized by cytoplasmic vacuolization. researchgate.net This pathway is often initiated by the hyperstimulation of macropinocytosis. researchgate.net

In the realm of neurological activity, the mechanism of action centers on the modulation of neurotransmitter receptors. For example, 3-amino-thieno[2,3-b]pyridine derivatives act as positive allosteric modulators of the M4 muscarinic receptor, enhancing the receptor's response to acetylcholine. nih.gov This modulation can help restore normal cholinergic neurotransmission in disorders where it is impaired. For Alzheimer's disease, the mechanism involves the direct inhibition of amyloid-β peptide aggregation, which is a primary driver of the disease's pathology. nih.gov

The diverse mechanisms of action underscore the versatility of the pyridine scaffold in medicinal chemistry, allowing for the development of targeted therapies for a wide range of diseases.

An article on the toxicological and ecotoxicological considerations of the chemical compound this compound cannot be generated as requested.

Extensive searches for specific toxicological and ecotoxicological data for the compound "this compound" have yielded insufficient information to populate the detailed structure provided in the user's outline.

Publicly available scientific literature and safety data repositories lack specific studies on this particular chemical concerning the following required points:

Human Health Aspects:

Detailed acute toxicity assessments for inhalation, dermal, and oral routes of exposure.

Specific symptoms of exposure, such as skin/eye irritation or respiratory irritation.

Studies on repeated dose toxicity.

Genotoxicity and mutagenicity studies, including Ames tests.

Environmental Fate and Impact:

Data regarding its persistence, bioaccumulation, and mobility in the environment.

Information on its effects on aquatic or terrestrial organisms.

While some vendors classify the compound with a general hazard warning for acute oral toxicity, this information is not substantiated by detailed, publicly accessible experimental data. The available resources are for structurally related but distinct compounds, and extrapolating such data would be scientifically inaccurate. Therefore, a comprehensive and scientifically rigorous article that adheres to the requested outline cannot be constructed.

Toxicological and Ecotoxicological Considerations

Environmental Fate and Impact

Degradation Mechanisms (Microbial, Chemical, Photolytic)

Persistence and Bioaccumulative Potential

There is currently a lack of specific experimental data to definitively determine the persistence and bioaccumulative potential of 2-Amino-2-(pyridin-3-yl)ethanol in the environment. Without studies on its biodegradation, half-life in various environmental compartments, and its octanol-water partition coefficient (Kow), a reliable assessment of these parameters cannot be made.

Mobility in Soil and Water

Specific data on the mobility of this compound in soil and water, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. The mobility of a chemical in the environment is influenced by its solubility, charge, and affinity for organic matter, none of which have been reported in detail for this specific compound.

Formation and Behavior of Transformation Products

As there are no detailed studies on the degradation of this compound, its environmental transformation products have not been identified. Understanding the formation and behavior of transformation products is a critical component of a complete environmental risk assessment, representing a significant data gap for this compound.

Ecotoxicity to Non-Target Organisms

Comprehensive ecotoxicity data for this compound across a range of non-target organisms (e.g., fish, daphnia, algae) are not available in published literature or environmental databases. While some suppliers indicate a general classification of "Acute Toxicity 4 (Oral)" based on hazard statements, this does not provide specific endpoint values for aquatic or terrestrial organisms. sigmaaldrich.comsigmaaldrich.com Without dedicated studies, the potential risk to non-target species remains uncharacterized.

Table of Ecotoxicity Data for this compound

| Organism | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Building Block for Functional Polymers

While direct reports on the polymerization of 2-Amino-2-(pyridin-3-yl)ethanol are not extensively documented, its functional groups suggest significant potential as a monomer for creating specialized polymers. The primary amine and primary hydroxyl groups are classic handles for step-growth polymerization, enabling the synthesis of polyesters, polyamides, and polyurethanes. The pendant pyridyl group would imbue these polymers with specific functionalities, such as pH-responsiveness, metal-binding capabilities, and catalytic activity.

The molecule's structure is particularly relevant for creating functional polymers through several established synthetic strategies:

Initiators for Ring-Opening Polymerization (ROP): Amino alcohols are known to initiate the ROP of cyclic monomers like N-carboxyanhydrides (NCAs) to produce well-defined poly(α-amino acid)s. frontiersin.org The hydroxyl group, activated by an intramolecular hydrogen bond from the nearby amine, can initiate the polymerization. frontiersin.org Using this compound as an initiator would yield polymers with a pyridyl-functional head group, useful for subsequent modification or for directing the polymer's assembly.

Monomers for Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized with template molecules to create cavities with high specificity. Vinylpyridines are effective functional monomers in MIPs, where the pyridyl nitrogen forms crucial ionic or hydrogen bonds with template molecules, particularly those containing hydroxyl groups. researchgate.netmdpi.comnih.gov The structure of this compound makes it an ideal candidate for a template or a co-monomer in creating MIPs for chiral recognition or for the selective binding of related molecules. The interplay between its hydroxyl, amino, and pyridyl groups can lead to highly selective binding pockets. mdpi.comnih.gov

Building Blocks for Telechelic Polymers: The synthesis of polymers with functional groups at both ends (telechelic) is crucial for creating block copolymers and polymer networks. Protected amine-functional molecules are used as initiators to synthesize α-amine telechelic polymers. rsc.org A protected form of this compound could similarly be used to introduce a pyridyl moiety at one end of a polymer chain, with the other end being functionalized by a terminating agent.

The incorporation of the pyridyl group is a key feature, providing a site for post-polymerization modification, catalysis, or for influencing the polymer's macroscopic properties through intermolecular interactions.

Supramolecular Assemblies and Crystal Engineering

Crystal engineering relies on understanding and utilizing non-covalent interactions to design and assemble molecules into crystalline solids with desired structures and properties. nih.gov The molecular structure of this compound is rich in hydrogen bond donors (amine N-H, alcohol O-H) and acceptors (pyridine N, amine N, alcohol O), making it an exemplary building block for supramolecular chemistry.

Molecular self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. acs.org this compound possesses all the necessary features for designing robust self-assembling systems.

The molecule's potential for self-assembly is rooted in its multiple, directionally specific interaction sites:

Hydrogen Bonding: The combination of an amino alcohol with a pyridine (B92270) ring allows for a variety of strong and directional hydrogen bonds. These interactions are the primary driving force for the assembly of such molecules into higher-order structures. nih.govnih.gov

π-π Stacking: The pyridine ring can participate in π-π stacking interactions, which would work in concert with hydrogen bonding to stabilize the resulting assemblies, similar to how bulky aromatic groups drive the self-assembly of peptide conjugates. acs.org

Cooperativity: The presence of multiple functional groups can lead to cooperative self-assembly, where the formation of one type of interaction promotes the formation of others, leading to mechanically robust materials. nih.gov

These interactions can guide the assembly of the molecule into well-defined nanostructures such as nanofibers, ribbons, or nanotubes, potentially forming hydrogels or organogels. The chirality of the molecule can also introduce helicity into the supramolecular structures, a phenomenon observed in protected pyridyl amino acids which self-assemble into helical architectures. rsc.org

In crystal engineering, predictable patterns of intermolecular interactions are known as supramolecular synthons. The analysis of crystal structures of related compounds allows for the prediction of recurring motifs in this compound assemblies.

Based on studies of similar molecules, several key supramolecular motifs can be anticipated:

Chain and Layer Formation: A common motif involves the hydroxyl group of one molecule donating a hydrogen bond to the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···Npy). nih.gov This, combined with N-H···O bonds from the amine to the alcohol, can generate extended 1D chains or 2D layered structures. nih.gov

Dimeric Motifs: Centrosymmetric dimers linked by N-H···O hydrogen bonds are a fundamental motif in many barbiturate derivatives and other molecules with N-H donors and C=O acceptors. researchgate.net While lacking a carbonyl, this compound could form similar dimeric structures stabilized by a pair of N-H···O or O-H···N interactions.

Amino Alcohol Specific Synthons: Studies of amino alcohol salts consistently show the prevalence of NH₃⁺∙∙∙⁻OOC and OH∙∙∙⁻OOC heterosynthons. nih.govnih.gov In the neutral molecule, analogous motifs like N-H···O and O-H···N are expected to be the dominant interactions that define the crystal packing. acs.org The interplay between the amino, hydroxyl, and pyridyl groups can lead to complex and robust hydrogen-bonding networks. arxiv.org

The predictable nature of these motifs allows for the rational design of co-crystals. By introducing other molecules with complementary hydrogen-bonding sites (e.g., carboxylic acids), it is possible to create new crystalline materials with tailored architectures and properties. nih.gov

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | Alcohol (-OH) | Pyridine (N) | 1D Chains |

| Hydrogen Bond | Amine (-NH₂) | Alcohol (-OH) | Chains / Layers |

| Hydrogen Bond | Alcohol (-OH) | Amine (-NH₂) | Dimers / Chains |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns |

Table 1: Potential Supramolecular Motifs Involving this compound.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and a subclass of them, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.com The properties of these materials, such as porosity and catalytic activity, can be tuned by choosing the appropriate metal and organic linker. nih.gov

The trifunctional nature of this compound makes it an excellent candidate for a versatile linker in the synthesis of coordination polymers and MOFs.

Coordination Site: The nitrogen atom of the pyridine ring is a well-established and effective coordination site for binding to a wide variety of metal ions. alfa-chemistry.comrsc.org This would be the primary point of attachment for incorporating the molecule into a framework.

Pore Functionality: The amino and hydroxyl groups can act as secondary, uncoordinated functional groups that decorate the pores of the resulting MOF. These groups can serve as hydrogen-bonding sites to enhance the selective adsorption of guest molecules, act as basic catalytic sites, or serve as points for post-synthetic modification.

Multidentate Ligation: The amine and alcohol moieties also have the potential to coordinate to metal centers, allowing the molecule to act as a bidentate or tridentate ligand. This can lead to the formation of structurally diverse coordination polymers where the ligand bridges multiple metal centers in complex ways. nih.govnih.gov

The use of linkers containing pyridyl, amino, and alcohol functionalities has been explored for creating MOFs with applications in catalysis and gas separation. researchgate.net Therefore, this compound represents a promising, yet-to-be-explored linker for the design of novel, functional MOFs and coordination polymers.

| Functional Group | Role in MOF/Coordination Polymer |

| Pyridine Nitrogen | Primary metal coordination site |

| Amine Group | Pore functionalization, secondary coordination, hydrogen bonding |

| Hydroxyl Group | Pore functionalization, secondary coordination, hydrogen bonding |

Table 2: Potential Roles of Functional Groups in MOFs.

常见问题

Q. What are the optimal synthetic routes for 2-Amino-2-(pyridin-3-yl)ethanol, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of azido precursors. For example, a degassed ethanol solution of 2-azido-2-(pyridin-3-yl)ethanol can be reduced using 5% Pd/C under H₂ (balloon pressure) for 18 hours, yielding ~80% product after filtration and solvent removal . Purity is validated via:

- Elemental analysis (e.g., calculated vs. found values for C, H, N) .

- TLC (silica gel, hexanes/EtOAc 3:1, visualized with KMnO₄; Rf ≈ 0.30) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 7.1–8.5 ppm), amino group (δ 1.5–2.5 ppm, broad), and ethanol backbone (δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirm –NH₂ (3300–3500 cm⁻¹) and –OH (broad ~3200 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns consistent with the pyridine-ethanol scaffold.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL software (v. 2018+) enables high-precision refinement. Key steps:

Q. What computational strategies predict the compound’s reactivity in asymmetric catalysis?

Methodological Answer: